

Benzyl p-aminobenzoate CAS number 19008-43-6

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Compound of Interest

Compound Name: Benzyl p-aminobenzoate

Cat. No.: B041780

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An In-Depth Technical Guide to **Benzyl p-Aminobenzoate** (CAS 19008-43-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Benzyl p-aminobenzoate** (CAS No. 19008-43-6), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, applications, and safety protocols associated with this compound, grounding all information in established scientific principles and methodologies.

Core Compound Identity and Properties

Benzyl p-aminobenzoate, also known as benzyl 4-aminobenzoate or p-aminobenzoic acid benzyl ester, is an ester derivative of p-aminobenzoic acid (PABA).^{[1][2]} PABA itself is a crucial building block in the pharmaceutical industry, found in numerous drug structures with a wide array of therapeutic applications, including local anesthetics and antibacterials.^{[3][4]} The benzyl ester modification makes it a versatile intermediate for synthesizing more complex molecules.^[5]

Structurally, the compound features a benzyl group attached to the carboxyl function of PABA. Its identity is definitively established by its CAS number, 19008-43-6.^{[1][6]}

Physicochemical Data

The fundamental properties of **Benzyl p-aminobenzoate** are critical for its handling, reaction setup, and purification. It typically appears as a white to off-white crystalline solid or powder.[2][5][7] Key quantitative data are summarized below.

Property	Value	Reference
CAS Number	19008-43-6	[1][2][6]
Molecular Formula	C ₁₄ H ₁₃ NO ₂	[1][6]
Molecular Weight	227.26 g/mol	[1][2][6]
Melting Point	84.7 °C	[2]
Boiling Point	411.8 ± 20.0 °C (Predicted)	[2]
Physical Form	Solid; White to Off-White Powder/Crystal	[2][5][7]
Solubility	Soluble in ethanol, methanol, ether, chloroform (slightly); Almost insoluble in water.	[2][5]
IUPAC Name	benzyl 4-aminobenzoate	[6]
InChI Key	DAOPOOMCXJPWPK-UHFFFAOYSA-N	[6][7]

Synthesis and Mechanistic Insight

The principal and most direct route to synthesizing **Benzyl p-aminobenzoate** is the Fischer esterification of p-aminobenzoic acid (PABA) with benzyl alcohol. This classic organic reaction is valued for its efficiency, though it requires careful control of equilibrium to achieve high yields.

The Fischer Esterification Mechanism

Fischer esterification is an acid-catalyzed, reversible reaction.[8] The causality behind its steps is crucial for optimizing the synthesis:

- **Protonation of the Carbonyl:** A strong acid catalyst (typically H_2SO_4) protonates the carbonyl oxygen of the p-aminobenzoic acid. This step is vital as it significantly increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack.^{[8][9]}
- **Nucleophilic Attack:** The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.
- **Proton Transfer:** A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
- **Elimination of Water:** The departure of a water molecule and subsequent deprotonation of the remaining carbonyl oxygen regenerates the acid catalyst and yields the final ester product, **Benzyl p-aminobenzoate**.

A key challenge is the presence of the basic amino group on the PABA substrate, which consumes the acid catalyst. Therefore, a stoichiometric amount of acid, rather than a purely catalytic amount, is often necessary to ensure the reaction proceeds.^[8] To drive the reaction to completion, an excess of one reactant (usually the alcohol) is used, or a product (water) is removed as it forms, in accordance with Le Châtelier's Principle.^[8]

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system designed for reproducibility and high purity.

Materials:

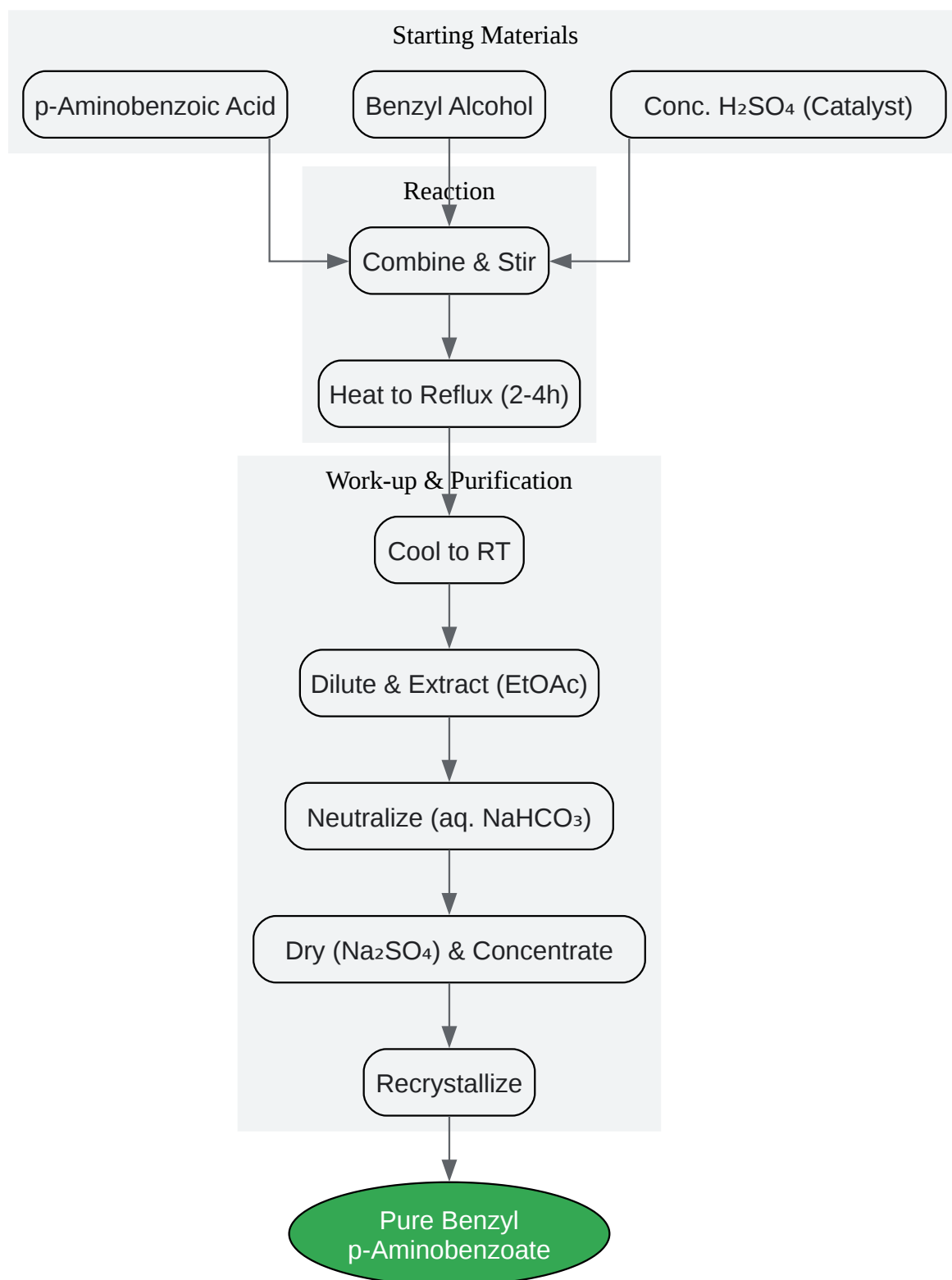
- p-Aminobenzoic acid (PABA)
- Benzyl alcohol (large excess)
- Concentrated Sulfuric Acid (H_2SO_4)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Ethyl acetate
- Brine

- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-aminobenzoic acid in a 10-20 fold molar excess of benzyl alcohol.[\[10\]](#)
- **Catalyst Addition:** While stirring, carefully and slowly add concentrated sulfuric acid (approx. 0.1-0.2 equivalents, adjusting for the basicity of PABA) to the mixture. A precipitate may form but will dissolve upon heating.[\[8\]](#)[\[11\]](#)
- **Reflux:** Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[\[10\]](#)
- **Work-up & Neutralization:** Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Continue washing until CO_2 evolution ceases.[\[10\]](#)
- **Extraction & Drying:** Wash the organic layer with brine to remove residual water. Dry the organic phase over anhydrous Na_2SO_4 or MgSO_4 , filter, and remove the solvent under reduced pressure.[\[10\]](#)
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ether) to yield pure **Benzyl p-aminobenzoate**.[\[12\]](#)

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **Benzyl p-aminobenzoate** via Fischer Esterification.

Analytical Characterization Workflow

Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system of characterization.

Spectroscopic and Chromatographic Methods

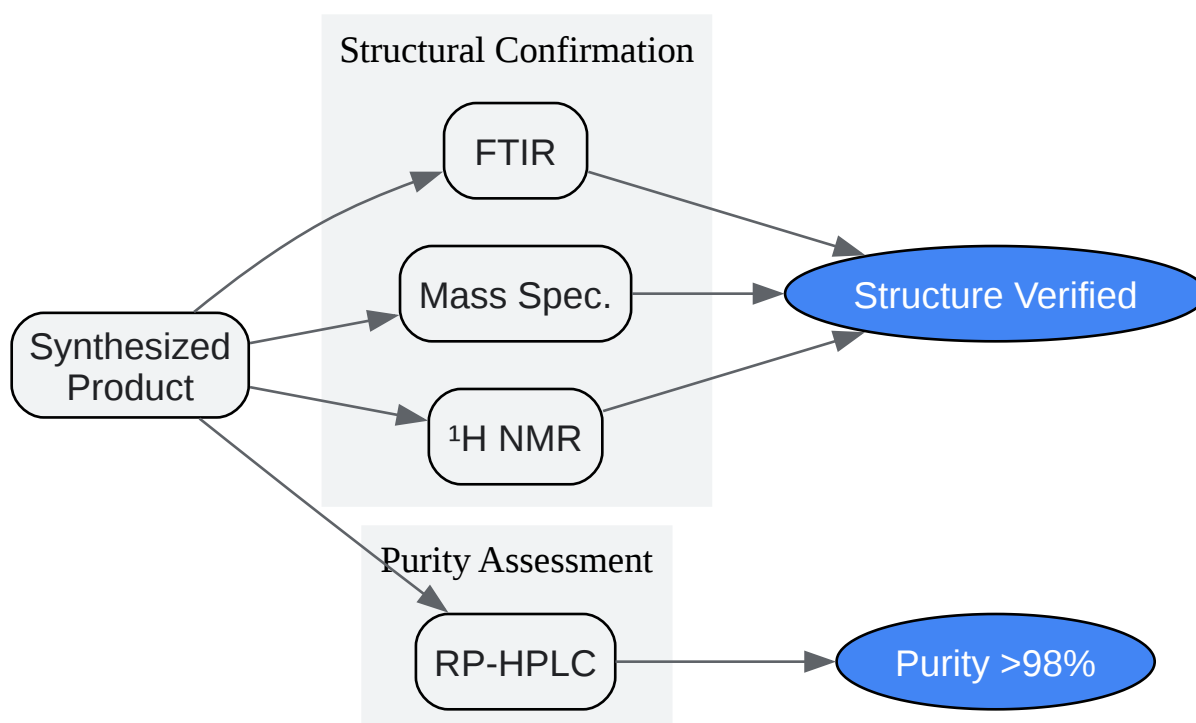
- ¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. Key expected signals include two doublets in the aromatic region for the disubstituted benzene ring, a singlet for the benzylic (-CH₂-) protons, a broad singlet for the amine (-NH₂) protons, and a multiplet for the monosubstituted benzyl ring protons.[\[6\]](#)[\[13\]](#)
- Mass Spectrometry (MS): GC-MS or ESI-MS is used to confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ at m/z 227.[\[6\]](#) Analysis of fragmentation patterns can further corroborate the structure.[\[14\]](#)
- Infrared (IR) Spectroscopy: FTIR analysis confirms the presence of key functional groups. Expected characteristic peaks include N-H stretching vibrations for the primary amine, a strong C=O stretching peak for the ester carbonyl group, and C-O stretching bands.[\[6\]](#)
- High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reversed-phase method is typically employed. While a specific validated method for this exact molecule is not widely published, methods for PABA and other benzoates serve as an excellent foundation.[\[15\]](#)[\[16\]](#)

Protocol: HPLC Purity Analysis (Adapted Method)

This protocol is based on established methods for structurally related aromatic acids and esters.

Parameter	Recommended Condition	Rationale
Column	C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)	Provides excellent hydrophobic retention for aromatic compounds.[15]
Mobile Phase	Acetonitrile:Phosphate or Acetate Buffer (pH 4.0-5.5)	A buffered aqueous-organic mixture is ideal for ionizing the amine group slightly while maintaining good peak shape for the aromatic ester.[15][16]
Gradient/Isocratic	Isocratic (e.g., 45:55 Acetonitrile:Buffer)	For a single compound purity check, an isocratic method is often sufficient, simple, and robust.[15]
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Detection	UV at ~280 nm	The conjugated aromatic system provides strong UV absorbance.[16]
Injection Volume	10-20 µL	Standard volume to avoid column overloading while ensuring a strong signal.

Analytical Workflow Diagram



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Caption: A comprehensive analytical workflow for the characterization of **Benzyl p-aminobenzoate**.

Applications in Research and Drug Development

Benzyl p-aminobenzoate is primarily utilized as a chemical intermediate and a building block for more complex molecular targets.^{[2][5]} Its structural features—an ester linkage susceptible to hydrolysis and an amine group available for derivatization—make it highly valuable.

- **Enzyme Inhibitor Synthesis:** It has been used in the development of potent and selective inhibitors of plasmin and plasma kallikrein, enzymes involved in blood clotting and inflammation.^[2]
- **Therapeutics for Genetic Diseases:** The compound serves as a precursor in the synthesis of pyrrolinones, which are being investigated as potential therapeutics for Niemann-Pick type C disease, a rare lysosomal storage disorder.^[2]

- **Scaffold for Bioactive Molecules:** As a derivative of PABA, which is a core component of many drugs, **Benzyl p-aminobenzoate** is an attractive starting point for creating libraries of new drug candidates.^{[4][17]} Its structure is related to local anesthetics like Benzocaine (ethyl ester) and Butamben (butyl ester), suggesting its utility in synthesizing novel anesthetic agents.^{[18][19]}
- **Material Science:** The PABA moiety is known for its ability to absorb UV radiation, making its derivatives, including the benzyl ester, candidates for research into novel sunscreens, photostabilizers, and other materials.^{[3][5]}

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate.

Hazard Identification and Personal Protection

Based on available Safety Data Sheets (SDS), **Benzyl p-aminobenzoate** presents the following hazards:

- **Skin Irritation (H315):** Causes skin irritation.^[7]
- **Serious Eye Irritation (H319):** Causes serious eye irritation.^[7]
- **Skin Sensitization:** May cause an allergic skin reaction.^{[20][21]}

Recommended Handling Procedures:

- Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.^{[5][20]}
- Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.^[20]
- Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.^[5]
- Wash hands thoroughly after handling.^[7]

Storage and Stability

For long-term stability and to maintain purity, **Benzyl p-aminobenzoate** should be stored under the following conditions:

- Temperature: Room temperature or in a freezer at -20°C for long-term storage.[\[2\]](#)[\[7\]](#)
- Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the amine group.[\[2\]](#)[\[7\]](#)
- Light: Keep in a dark place, as compounds with PABA moieties can be light-sensitive.[\[7\]](#)[\[22\]](#)

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